molecular formula C9H11ClO B8671268 1-(3-Methylphenyl)-2-chloroethanol

1-(3-Methylphenyl)-2-chloroethanol

Cat. No.: B8671268
M. Wt: 170.63 g/mol
InChI Key: VNPKAKFRVASRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)-2-chloroethanol is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

2-chloro-1-(3-methylphenyl)ethanol

InChI

InChI=1S/C9H11ClO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

VNPKAKFRVASRBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CCl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of di-μ-chlorodichlorobis(pentamethylcyclopentadienyl)dirhodium (III) (3.1 mg, 0.005 mmol) and (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (7.3 mg, 0.02 mmol) in isopropyl alcohol (5.0 ml) was heated at 80° C. for 20 minutes while stirring. After cooling the solution to room temperature, a 0.1 M potassium tert-butoxide isopropyl alcohol solution (0.5 ml, 0.05 mmol) and an isopropyl alcohol solution (4.5 ml) of 2-chloro-3′-methylacetophenone (168.6 mg, 1.0 mmol) as a reaction substrate were added thereto, followed by stirring at room temperature for 14 hours. After completion of the reaction, the solvent was removed by evaporation, and the residue was purified by silica gel column chromatography to give a desired compound, (+)-2-chloro-1-(3′-methylphenyl)ethanol (158.6 mg; yield: 93.0%; optical purity: 95.6% ee).
[Compound]
Name
di-μ-chlorodichlorobis(pentamethylcyclopentadienyl)dirhodium (III)
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
7.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
potassium tert-butoxide isopropyl alcohol
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
168.6 mg
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Two

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